Summary of the application: N-Methyl-4-bromobenzylamine hydrochloride is used in organic chemistry as a reagent
Methods of application or experimental procedures: The specific methods of application can vary greatly depending on the specific reaction or process being carried out. .
Results or outcomes obtained: The outcomes of these reactions would also depend on the specific reaction or process being carried out. .
Summary of the application: 4-Bromobenzylamine hydrochloride is used to study the characteristics of C-terminal polyamine modification in the presence of protease and amine.
Methods of application or experimental procedures: This compound is used in experimental procedures involving protease and amine to study the characteristics of C-terminal polyamine modification.
Summary of the application: N-Methyl-4-bromobenzylamine hydrochloride is used in the synthesis of other organic compounds
Methods of application or experimental procedures: The specific methods of application can vary greatly depending on the specific synthesis being carried out. .
Results or outcomes obtained: The outcomes of these reactions would also depend on the specific synthesis being carried out. .
Summary of the application: 4-Bromobenzylamine, a compound similar to N-Methyl-4-bromobenzylamine hydrochloride, may be used to synthesize 7-[(p-bromobenzyl)ureido]-7,8-dihydro-α-bisabolene.
Methods of application or experimental procedures: The specific methods of application can vary greatly depending on the specific synthesis being carried out.
Results or outcomes obtained: The outcomes of these reactions would also depend on the specific synthesis being carried out.
N-Methyl-4-bromobenzylamine hydrochloride is an organic compound with the chemical formula and a molecular weight of approximately 237 g/mol. It is categorized as an amine and is commonly used as a chemical intermediate in various synthetic processes. The compound appears as a white to off-white powder and is soluble in water due to the presence of the hydrochloride group, which enhances its solubility characteristics. Its CAS number is 874-73-7, and it is recognized by several synonyms including 1-(4-bromophenyl)-N-methylmethanamine hydrochloride and 4-bromo-N-methylbenzenemethanamine hydrochloride .
The reactivity of this compound largely stems from its functional groups, particularly the amine and bromine.
N-Methyl-4-bromobenzylamine hydrochloride can be synthesized through several methods:
These methods highlight the compound's accessibility for laboratory synthesis and industrial applications .
N-Methyl-4-bromobenzylamine hydrochloride finds applications primarily as an intermediate in organic synthesis. Its derivatives are explored in:
The compound's unique properties make it valuable in research settings where specific reactivity or solubility is required .
Interaction studies involving N-Methyl-4-bromobenzylamine hydrochloride focus on its behavior in biological systems and its reactivity with other compounds. Such studies may include:
These studies are essential for understanding the compound's potential utility in medicinal chemistry and pharmacology .
Several compounds share structural similarities with N-Methyl-4-bromobenzylamine hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Unique Features |
---|---|---|
1-(3-Bromophenyl)-N-methylmethanamine | 67344-77-8 | Similar structure but different bromine position |
4-Bromobenzylamine | 100-46-9 | Lacks methyl substitution on nitrogen |
N-Ethyl-4-bromobenzylamine | 6710-00-0 | Ethyl group instead of methyl; differing properties |
These compounds illustrate variations in substitution patterns that can significantly affect their chemical behavior and biological activity. The presence of different alkyl groups or variations in halogen positioning leads to diverse reactivities and potential applications .